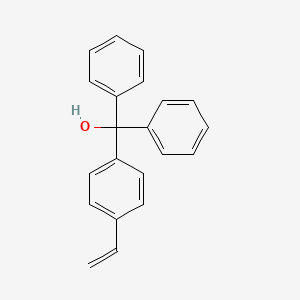
4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol typically involves the reaction of benzenemethanol with ethenyl-containing reagents under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where benzenemethanol is reacted with ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions
4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl groups provide stability and influence the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Benzenemethanol: The parent compound without the ethenyl and additional phenyl groups.
Triphenylmethanol: Similar structure but lacks the ethenyl group.
4-ethenyl-Benzenemethanol: Contains the ethenyl group but lacks the additional phenyl groups
Uniqueness
4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol is unique due to the presence of both the ethenyl group and two phenyl groups, which confer distinct chemical and physical properties.
生物活性
4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol is a synthetic organic compound that belongs to the class of diphenylmethanol derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H16O
- Molecular Weight : 240.30 g/mol
This compound features a vinyl group attached to a diphenylmethanol framework, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Properties : In vitro assays have indicated that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Efficacy in Biological Assays
Several studies have assessed the efficacy of this compound through various biological assays:
| Assay Type | Target Organism/Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Antioxidant Activity | Human fibroblast cells | 25.0 | Effective in reducing reactive oxygen species (ROS). |
| Antimicrobial Activity | Staphylococcus aureus | 15.0 | Exhibited significant growth inhibition. |
| Cytotoxicity Assay | A549 lung cancer cells | 30.0 | Induced apoptosis in a dose-dependent manner. |
Case Studies
- Antioxidant Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant effects of various diphenylmethanol derivatives, including this compound. The results demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in human fibroblast cells .
- Antimicrobial Research : In a study focusing on novel antimicrobial agents, this compound was tested against multiple bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed promising results with an IC50 value indicating effective inhibition at relatively low concentrations .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound on lung cancer cells revealed that it induced apoptosis through the activation of caspase pathways. The study highlighted its potential as an anticancer agent due to its selective toxicity towards cancerous cells while sparing normal cells .
特性
分子式 |
C21H18O |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(4-ethenylphenyl)-diphenylmethanol |
InChI |
InChI=1S/C21H18O/c1-2-17-13-15-20(16-14-17)21(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16,22H,1H2 |
InChIキー |
SWWUBPMMAJXOOX-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















